N-[[2-(4-Methoxyphenyl)-1-methylpiperidin-3-yl]methyl]prop-2-enamide
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Overview
Description
N-[[2-(4-Methoxyphenyl)-1-methylpiperidin-3-yl]methyl]prop-2-enamide is a synthetic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a methoxyphenyl group, a methylpiperidine moiety, and a prop-2-enamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[2-(4-Methoxyphenyl)-1-methylpiperidin-3-yl]methyl]prop-2-enamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Piperidine Ring: The initial step involves the synthesis of the piperidine ring. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced via electrophilic aromatic substitution reactions, often using methoxybenzene and suitable electrophiles.
Attachment of the Prop-2-enamide Group: The final step involves the formation of the prop-2-enamide group through amide bond formation. This can be accomplished using reagents such as prop-2-enoic acid derivatives and coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[[2-(4-Methoxyphenyl)-1-methylpiperidin-3-yl]methyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets, such as receptors or enzymes.
Medicine: Explored for its potential therapeutic effects, including analgesic or anti-inflammatory properties.
Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism by which N-[[2-(4-Methoxyphenyl)-1-methylpiperidin-3-yl]methyl]prop-2-enamide exerts its effects is primarily through its interaction with specific molecular targets. These targets may include:
Receptors: Binding to receptors such as opioid receptors, leading to analgesic effects.
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Ion Channels: Modulation of ion channels, affecting cellular signaling and function.
Comparison with Similar Compounds
Similar Compounds
- N-[[2-(4-Methoxyphenyl)-1-methylpiperidin-3-yl]methyl]acetamide
- N-[[2-(4-Methoxyphenyl)-1-methylpiperidin-3-yl]methyl]butanamide
- N-[[2-(4-Methoxyphenyl)-1-methylpiperidin-3-yl]methyl]pentanamide
Uniqueness
N-[[2-(4-Methoxyphenyl)-1-methylpiperidin-3-yl]methyl]prop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable subject for further research.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
N-[[2-(4-methoxyphenyl)-1-methylpiperidin-3-yl]methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-4-16(20)18-12-14-6-5-11-19(2)17(14)13-7-9-15(21-3)10-8-13/h4,7-10,14,17H,1,5-6,11-12H2,2-3H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWALTKRSFCVGGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(C1C2=CC=C(C=C2)OC)CNC(=O)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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